molecular formula C13H27N3O5 B607021 Deanol Bisorcate CAS No. 84083-22-7

Deanol Bisorcate

Cat. No. B607021
CAS RN: 84083-22-7
M. Wt: 305.375
InChI Key: CGSDOMROKWCZRT-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deanol bisorcate is a biochemical.

Scientific Research Applications

Corrosion Inhibition

Deanol has been studied for its corrosion inhibition properties, particularly in protecting mild steel in dilute sulfuric acid environments. Research demonstrated that Deanol showed an impressive inhibition efficiency of up to 98.23%. This effect is attributed to Deanol's adsorption on the steel surface, following the Langmuir and Frumkin adsorption isotherms, as confirmed by scanning electron microscopy studies (Loto, Loto, & Popoola, 2015).

Catalysis in Chemical Reactions

Deanol derivatives have been explored as solvents in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a dienophile. The influence of Deanol derivatives on the reaction yield and selectivity was evaluated, providing insights into potential applications in organic synthesis and catalysis (Januś, Syguda, & Materna, 2010).

Use in Organic Synthesis

In a study focused on copper-catalyzed amination of halothiophenes, Deanol was found to be a useful solvent and ligand. It facilitated the reaction of various amines with halothiophenes, yielding aminothiophenes, which are important intermediates in electronic and optoelectronic materials (Lu & Twieg, 2005).

Stability in Cosmetic Formulations

Research on Deanol's stability, particularly as 2-Dimethylaminoethanol (DMAE) in cosmetic formulations, revealed potential for its use in skin care products. The study assessed alterations in DMAE and its bitartrate form, investigating their stability in different conditions, which is crucial for long-term efficacy in cosmetics (Clares, Ruiz, Morales, Tamayo, & Lara, 2010).

properties

CAS RN

84083-22-7

Product Name

Deanol Bisorcate

Molecular Formula

C13H27N3O5

Molecular Weight

305.375

IUPAC Name

N2,N5-Diacetyl-L-ornithine, compound with 2-(dimethylamino)ethanol(1:1)

InChI

InChI=1S/C9H16N2O4.C4H11NO/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13;1-5(2)3-4-6/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15);6H,3-4H2,1-2H3/t8-;/m0./s1

InChI Key

CGSDOMROKWCZRT-QRPNPIFTSA-N

SMILES

O=C(O)[C@H](CCCNC(C)=O)NC(C)=O.CN(CCO)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Deanol bisorcate;  EINECS 282-072-5;  Deanol-bisorcate;  Deanol Bisorcate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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